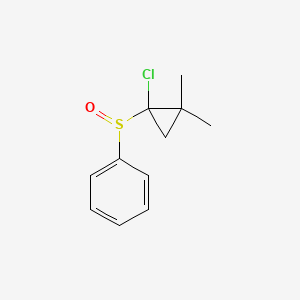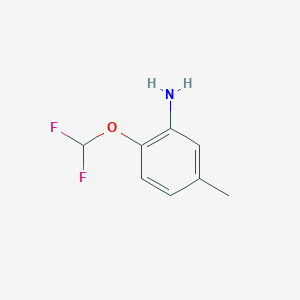
2-(Difluoromethoxy)-5-methylaniline
Übersicht
Beschreibung
2-(Difluoromethoxy)-5-methylaniline is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds, which can help infer some aspects of the compound . For instance, the papers discuss various aniline derivatives and their properties, such as toxicity, antimicrobial activity, and molecular structure analysis .
Synthesis Analysis
While the synthesis of 2-(Difluoromethoxy)-5-methylaniline is not explicitly covered, the synthesis of related compounds is discussed. For example, a series of 2-methyl-5-nitroaniline derivatives were synthesized and their structures confirmed by various spectroscopic methods . This suggests that similar methods could potentially be applied to synthesize 2-(Difluoromethoxy)-5-methylaniline, with careful consideration of the difluoromethoxy functional group.
Molecular Structure Analysis
The molecular structure of related compounds, such as 3,5-Difluoroaniline, has been studied using experimental techniques like FT-IR, FT-Raman, UV, and NMR spectroscopy, as well as quantum chemical studies . These studies provide a comprehensive understanding of the geometrical and electronic structure, which could be relevant when analyzing the structure of 2-(Difluoromethoxy)-5-methylaniline.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of 2-(Difluoromethoxy)-5-methylaniline. However, the oxidation of 2,5-dimethylaniline to form a conducting polymer and the identification of novel biomarkers of xenobiotic toxicity in the case of 2-fluoro-4-methylaniline suggest that the compound may also undergo interesting chemical reactions, potentially leading to the formation of polymers or as a part of toxicological studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives can be quite diverse, as seen in the papers. For example, the stability and acid-base properties of poly(2,5-dimethylaniline) were studied , and the reactivity descriptors of 3,5-Difluoroaniline were computed . These studies indicate that the physical and chemical properties of 2-(Difluoromethoxy)-5-methylaniline would likely be influenced by the presence of the difluoromethoxy and methyl groups, affecting its reactivity, stability, and possibly its conductivity.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has focused on the synthesis and characterization of novel compounds using derivatives of methylaniline, including 2-(Difluoromethoxy)-5-methylaniline. For instance, the study by Topçu et al. (2021) synthesized nine novel compounds by reacting ω-chloro-isonitrosoacetophenone with various methylanilines, including 2-chloro-5-methylaniline, to investigate their antioxidant activities. These compounds exhibited significant antioxidant activities, suggesting potential applications in mitigating oxidative stress conditions (Topçu, Ozen, Bal, & Taş, 2021).
Spectroscopy and Molecular Structure
Karabacak, Karagöz, and Kurt (2008) conducted an experimental and theoretical study on 2-chloro-5-methylaniline to understand its vibrational spectra and molecular structure. This research provides insights into the molecular behavior of related compounds, including 2-(Difluoromethoxy)-5-methylaniline, which can aid in the design of new materials and drugs (Karabacak, Karagöz, & Kurt, 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(difluoromethoxy)-5-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-5-2-3-7(6(11)4-5)12-8(9)10/h2-4,8H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGVZZIMSLQACZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427105 | |
| Record name | 2-(difluoromethoxy)-5-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)-5-methylaniline | |
CAS RN |
832739-40-9 | |
| Record name | 2-(Difluoromethoxy)-5-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832739-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(difluoromethoxy)-5-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(difluoromethoxy)-5-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



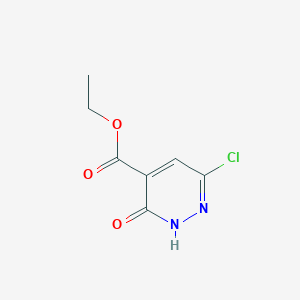
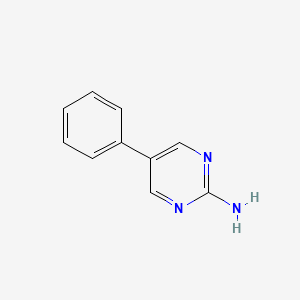
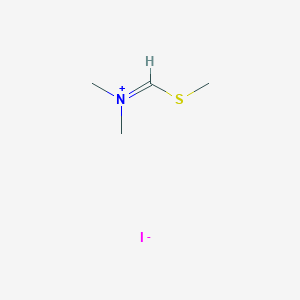
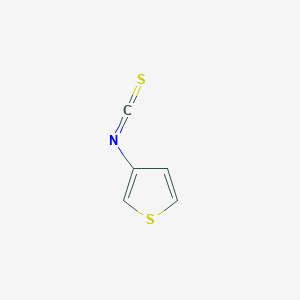
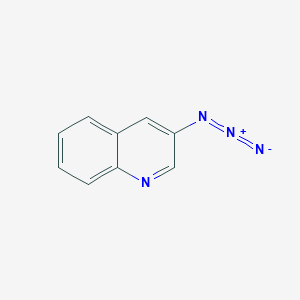
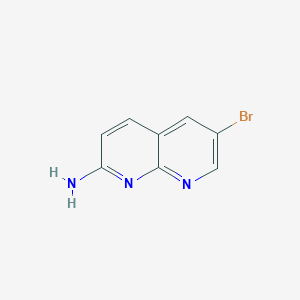
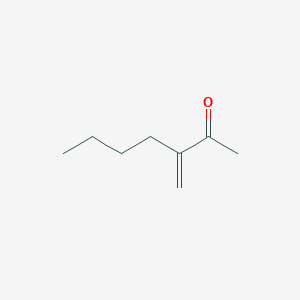
![5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B1337646.png)
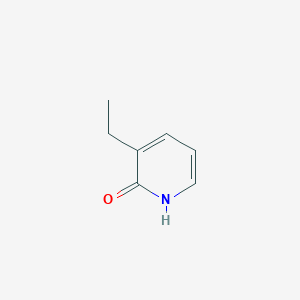
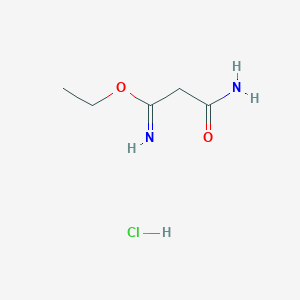

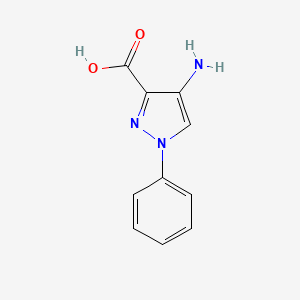
![[(1-Chloro-2,3-dimethylcyclopropyl)sulfinyl]benzene](/img/structure/B1337655.png)
